[3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E,6E)-octa-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate
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Overview
Description
The compound [3’,4,6-trihydroxy-6’-(hydroxymethyl)-5’-[3,4,5-trihydroxy-6-[[(2E,4E,6E)-octa-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2’-oxane]-4’-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate is a complex organic molecule with multiple hydroxyl groups and conjugated double bonds. This compound is notable for its intricate structure, which includes a spiro linkage and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including nucleophilic aromatic substitution reactions and Diels-Alder reactions. For example, a one-pot nucleophilic aromatic substitution reaction of 3,6-dichlorotetrazine with various diphenols and dibenzenethiols can produce complex structures containing mixed oxygen, sulfide, methylene, and sulfone linkages .
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specialized catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The specific molecular targets and pathways involved can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its complex structure, which includes a spiro linkage and multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
145078-62-2 |
---|---|
Molecular Formula |
C45H60O16 |
Molecular Weight |
856.9 g/mol |
IUPAC Name |
[3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E,6E)-octa-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C45H60O16/c1-5-7-8-9-15-20-35(50)56-26-34-38(52)39(53)40(54)44(58-34)60-41-33(24-46)61-45(37-29(25-57-45)22-30(47)23-32(37)49)43(55)42(41)59-36(51)21-16-11-14-19-31(48)28(4)18-13-10-12-17-27(3)6-2/h5,7-11,13-16,18,20-23,27,31,33-34,38-44,46-49,52-55H,6,12,17,19,24-26H2,1-4H3/b7-5+,9-8+,13-10+,14-11+,20-15+,21-16+,28-18+ |
InChI Key |
ITBLPDDJTHGYAL-QBRWPTABSA-N |
SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC=CC=CC)O)O)O)O |
Isomeric SMILES |
CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)/C=C/C=C/C=C/C)O)O)O)O |
Canonical SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC=CC=CC)O)O)O)O |
Synonyms |
Mer WF3010 Mer-WF3010 |
Origin of Product |
United States |
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